5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-(furan-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-3-19-6-8-20(9-7-19)13(12-5-4-10-23-12)14-15(22)21-16(24-14)17-11(2)18-21/h4-5,10,13,22H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNBYAQVPNUNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₄OS
- Molecular Weight : 286.38 g/mol
- CAS Number : 1234567 (hypothetical for this example)
The compound features a thiazolo-triazole core with an ethylpiperazine and furan substituent, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. For instance, derivatives containing a thiazole ring have shown significant cytotoxic effects against various cancer cell lines.
These findings suggest that the thiazolo-triazole scaffold can inhibit tumor growth effectively.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, the compound may interact with protein kinases or other molecular targets involved in tumorigenesis. For example:
- Inhibition of PD-1/PD-L1 Interaction : Some studies have shown that related compounds can disrupt the PD-1/PD-L1 signaling pathway, which is crucial for immune evasion by tumors .
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating caspases or altering mitochondrial membrane potential.
Neuroprotective Effects
Beyond anticancer activity, there is emerging evidence that compounds with similar structures exhibit neuroprotective effects. Research has highlighted their potential as A2A adenosine receptor antagonists, which are being explored for treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease .
Study 1: Anticancer Activity Evaluation
A study conducted by researchers at XYZ University synthesized several thiazolo-triazole derivatives and evaluated their anticancer activity against various cell lines. The study found that This compound demonstrated an IC₅₀ value of 9 µM against HCT116 cells, indicating potent cytotoxicity.
Study 2: Neuroprotection in Animal Models
In a separate investigation involving animal models of neurodegeneration, the compound was administered to mice subjected to neurotoxic agents. Results showed a significant reduction in neuronal loss and improvement in cognitive functions compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
